methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that features a benzimidazole moiety fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a suitable pyrrole derivative under acidic conditions, followed by esterification with methyl benzoate. The reaction conditions often require a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrrole ring can be reduced to form alcohol derivatives.
Substitution: The benzimidazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
Methyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of methyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites, inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as omeprazole and thiabendazole.
Pyrrole derivatives: Such as pyrrolidine and pyrroloquinoline quinone.
Uniqueness
Methyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is unique due to its combined benzimidazole and pyrrole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H16N4O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C19H16N4O3/c1-26-19(25)11-6-8-12(9-7-11)23-10-15(24)16(17(23)20)18-21-13-4-2-3-5-14(13)22-18/h2-9,20,24H,10H2,1H3,(H,21,22) |
InChI Key |
DTCXZAKDAMEULI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
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